molecular formula C13H15N3O2S B15284769 4-Hydroxybenzaldehyde (4-oxo-5-propyl-1,3-thiazolidin-2-ylidene)hydrazone

4-Hydroxybenzaldehyde (4-oxo-5-propyl-1,3-thiazolidin-2-ylidene)hydrazone

Cat. No.: B15284769
M. Wt: 277.34 g/mol
InChI Key: GDPVEXQDYWQKRY-RIYZIHGNSA-N
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Description

4-Hydroxybenzaldehyde (4-oxo-5-propyl-1,3-thiazolidin-2-ylidene)hydrazone is a complex organic compound that features a thiazolidine ring, a hydrazone group, and a hydroxybenzaldehyde moiety

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybenzaldehyde (4-oxo-5-propyl-1,3-thiazolidin-2-ylidene)hydrazone undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Substitution reactions often involve the replacement of functional groups on the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxo derivatives, while reduction can yield hydrazine derivatives .

Scientific Research Applications

4-Hydroxybenzaldehyde (4-oxo-5-propyl-1,3-thiazolidin-2-ylidene)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxybenzaldehyde (4-oxo-5-propyl-1,3-thiazolidin-2-ylidene)hydrazone involves its interaction with specific molecular targets and pathways. The thiazolidine ring and hydrazone group play crucial roles in its biological activity, often interacting with enzymes and receptors to exert antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxybenzaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
  • 4-Hydroxybenzaldehyde (5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
  • 4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone

Uniqueness

What sets 4-Hydroxybenzaldehyde (4-oxo-5-propyl-1,3-thiazolidin-2-ylidene)hydrazone apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

(2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H15N3O2S/c1-2-3-11-12(18)15-13(19-11)16-14-8-9-4-6-10(17)7-5-9/h4-8,11,17H,2-3H2,1H3,(H,15,16,18)/b14-8+

InChI Key

GDPVEXQDYWQKRY-RIYZIHGNSA-N

Isomeric SMILES

CCCC1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)O)/S1

Canonical SMILES

CCCC1C(=O)NC(=NN=CC2=CC=C(C=C2)O)S1

Origin of Product

United States

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